(Rac)-Phorbol-12-(2-methylbutyrate)

Description

BenchChem offers high-quality (Rac)-Phorbol-12-(2-methylbutyrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-Phorbol-12-(2-methylbutyrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

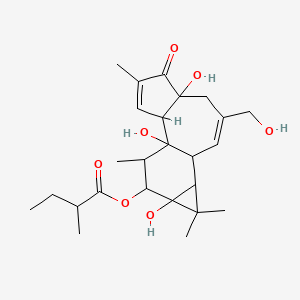

C25H36O7 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |

InChI |

InChI=1S/C25H36O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h8-9,12,14,16-18,20,26,29-31H,7,10-11H2,1-6H3 |

InChI Key |

ATDPVGPMLIBMTI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Phorbol-12-(2-methylbutyrate): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Phorbol-12-(2-methylbutyrate) is a member of the phorbol (B1677699) ester family, a class of naturally derived diterpenoids known for their potent and diverse biological activities.[1] This technical guide provides an in-depth overview of the core mechanism of action of (Rac)-Phorbol-12-(2-methylbutyrate), focusing on its molecular interactions and the subsequent signaling cascades it elicits. While specific data for this racemic compound is limited, this guide draws upon the extensive research conducted on structurally similar and widely studied phorbol esters to provide a comprehensive understanding of its biological functions. The primary target of phorbol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes.[2][3] Phorbol esters mimic the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of PKC and the initiation of downstream signaling pathways.[1][3] This guide will detail these interactions, present quantitative data for related compounds, outline key experimental protocols for studying its effects, and provide visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Protein Kinase C Activation

The principal mechanism of action of phorbol esters, including (Rac)-Phorbol-12-(2-methylbutyrate), is the direct binding to and activation of Protein Kinase C (PKC) isozymes.[2][3] Phorbol esters are structural and functional analogs of diacylglycerol (DAG), the natural activator of conventional and novel PKC isoforms.[1]

The activation of PKC by phorbol esters involves the following key steps:

-

Binding to the C1 Domain: Phorbol esters bind with high affinity to the tandem C1 domains (C1A and C1B) located in the regulatory region of conventional and novel PKC isozymes.[2][4] This binding is cooperative and displaces an inhibitory pseudosubstrate from the enzyme's active site.

-

Membrane Translocation: The binding of the lipophilic phorbol ester to the C1 domain increases the hydrophobicity of the regulatory domain, promoting the translocation of the PKC enzyme from the cytosol to the cell membrane.

-

Enzyme Activation: At the membrane, in the presence of phospholipids (B1166683) such as phosphatidylserine, the conformation of PKC is altered, leading to the full activation of its kinase domain.

-

Substrate Phosphorylation: Activated PKC then phosphorylates a wide array of downstream substrate proteins on their serine and threonine residues, triggering a cascade of cellular responses.

It is important to note that the "(Rac)" designation indicates a racemic mixture, containing both enantiomers of the molecule. The biological activity of phorbol esters is highly dependent on their stereochemistry, and typically only one enantiomer is active.

Beyond Protein Kinase C: Non-Kinase Phorbol Ester Receptors

While PKC is the most well-characterized target of phorbol esters, it is now understood that other proteins containing C1 domains can also bind to these molecules.[4][5] These "non-kinase" phorbol ester receptors include:

-

Munc13: A family of proteins involved in the priming of synaptic vesicles for exocytosis in neurons. Phorbol ester binding to the C1 domain of Munc13 can enhance neurotransmitter release independently of PKC.[4]

-

Chimaerins: A family of Rac-GTPase activating proteins (GAPs) that play a role in regulating the actin cytoskeleton.[5]

-

RasGRPs (Ras guanyl-releasing proteins): A family of guanine (B1146940) nucleotide exchange factors (GEFs) for Ras and Rap small G-proteins.

The interaction of (Rac)-Phorbol-12-(2-methylbutyrate) with these non-kinase receptors may contribute to its overall biological activity profile.

Quantitative Data for Phorbol Esters

| Compound | Target | Assay Type | Value | Organism/System |

| [³H]Phorbol 12,13-dibutyrate (PDBu) | PKC | Binding Assay | Kd = 7 nM | Mouse Brain |

| [³H]Phorbol 12-myristate 13-acetate (PMA) | PKC | Binding Assay | Kd = 66 pM | Mouse Brain |

| Phorbol 12,13-dibutyrate (PDBu) | PKC | Activation Assay | Low nM potency | Various cell lines |

| Phorbol 12-myristate 13-acetate (PMA) | PKC | Activation Assay | Low nM potency | Various cell lines |

Signaling Pathways

The activation of PKC by (Rac)-Phorbol-12-(2-methylbutyrate) initiates a complex network of downstream signaling pathways that regulate a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. One of the most prominent pathways activated by PKC is the Mitogen-Activated Protein Kinase (MAPK) cascade.

PKC-MAPK Signaling Pathway

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of phorbol esters like (Rac)-Phorbol-12-(2-methylbutyrate).

Protein Kinase C (PKC) Binding Assay

This assay measures the direct binding of a radiolabeled phorbol ester to PKC.

Principle: This protocol is based on a rapid filtration procedure to separate PKC-bound from free radiolabeled phorbol ester.

Materials:

-

Partially purified PKC

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine

-

Wash Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubate purified PKC with varying concentrations of [³H]PDBu in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PDBu.

-

After incubation (e.g., 30 minutes at 30°C), the reaction mixture is rapidly filtered through glass fiber filters.

-

The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Binding parameters (Kd and Bmax) can be determined by Scatchard analysis of the saturation binding data.

In Vitro PKC Activity Assay

This assay measures the kinase activity of PKC by quantifying the phosphorylation of a specific substrate.

Principle: This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a PKC substrate peptide.

Materials:

-

Purified PKC

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine

-

[γ-³²P]ATP

-

(Rac)-Phorbol-12-(2-methylbutyrate) or other phorbol ester

-

Phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

The kinase reaction is initiated by adding [γ-³²P]ATP to a mixture containing purified PKC, substrate peptide, and kinase buffer with or without the phorbol ester.

-

The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 30°C).

-

The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

The phosphocellulose paper is washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The radioactivity incorporated into the substrate peptide bound to the paper is quantified by scintillation counting.

-

The specific activity of PKC is calculated based on the amount of phosphate (B84403) transferred to the substrate per unit time.

Western Blot Analysis of MAPK/ERK Activation

This assay is used to assess the activation of downstream signaling pathways, such as the MAPK/ERK cascade, in response to phorbol ester treatment in cultured cells.

Principle: This protocol uses specific antibodies to detect the phosphorylated (activated) form of ERK in cell lysates by immunoblotting.

Materials:

-

Cultured cells (e.g., HeLa, Jurkat)

-

(Rac)-Phorbol-12-(2-methylbutyrate)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with varying concentrations of (Rac)-Phorbol-12-(2-methylbutyrate) for different time points.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

The ratio of phospho-ERK to total-ERK indicates the level of ERK activation.

-

Western Blot Workflow for ERK Activation

Conclusion

(Rac)-Phorbol-12-(2-methylbutyrate), as a member of the phorbol ester family, is a potent modulator of cellular signaling. Its primary mechanism of action involves the direct binding and activation of Protein Kinase C, leading to the initiation of downstream signaling cascades such as the MAPK pathway. Additionally, interactions with non-kinase phorbol ester receptors may contribute to its biological effects. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the fields of cell biology, pharmacology, and drug development to further investigate the intricate mechanisms of action of this and related compounds. Further research is warranted to elucidate the specific quantitative parameters and stereoselectivity of (Rac)-Phorbol-12-(2-methylbutyrate) to fully understand its therapeutic and toxicological potential.

References

- 1. Properties of the protein kinase C-phorbol ester interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Phorbol-12-(2-methylbutyrate) and the Protein Kinase C Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Phorbol-12-(2-methylbutyrate), a naturally occurring phorbol (B1677699) ester found in the oil of Croton tiglium, is a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2][3] Phorbol esters, including (Rac)-Phorbol-12-(2-methylbutyrate), are structural analogs of the endogenous second messenger diacylglycerol (DAG), enabling them to bind to and activate conventional and novel PKC isoforms. This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Understanding the specific interactions and consequences of individual phorbol esters like (Rac)-Phorbol-12-(2-methylbutyrate) is crucial for their potential application in biomedical research and drug development.

While specific quantitative data on the binding affinities and activation constants of (Rac)-Phorbol-12-(2-methylbutyrate) for various PKC isoforms are not extensively available in public literature, this guide will provide an in-depth overview of the canonical PKC activation pathway by phorbol esters, utilizing data from well-characterized analogs such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu) as illustrative examples.

The Protein Kinase C Family

The PKC family comprises multiple isoforms categorized into three main groups based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ. These isoforms require both calcium (Ca²⁺) and DAG (or a phorbol ester) for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ. These isoforms are calcium-independent but still require DAG or a phorbol ester for activation.[4]

-

Atypical PKCs (aPKCs): ζ and ι/λ. These isoforms are independent of both calcium and DAG for their activation.

(Rac)-Phorbol-12-(2-methylbutyrate), like other phorbol esters, primarily targets the cPKC and nPKC subfamilies.

Mechanism of PKC Activation by Phorbol Esters

The activation of conventional and novel PKC isoforms by (Rac)-Phorbol-12-(2-methylbutyrate) is a multi-step process involving translocation to the cell membrane and conformational changes.

-

Binding to the C1 Domain: Phorbol esters bind with high affinity to the tandem C1 domains (C1A and C1B) located in the regulatory region of cPKCs and nPKCs.[5] This binding event mimics the action of DAG.

-

Membrane Translocation: In the inactive state, PKC resides in the cytosol. Upon binding of a phorbol ester, the protein undergoes a conformational change that exposes its membrane-binding domains. This facilitates the translocation of PKC from the cytosol to the plasma membrane. For cPKCs, this process is also dependent on an increase in intracellular calcium concentrations, which promotes the binding of the C2 domain to negatively charged phospholipids (B1166683) in the membrane.

-

Release of Autoinhibition: The binding of the phorbol ester and, in the case of cPKCs, the membrane association via the C2 domain, leads to the release of a pseudosubstrate sequence from the enzyme's catalytic site. This autoinhibitory constraint is thereby removed, allowing the kinase to adopt an active conformation.

-

Substrate Phosphorylation: Once activated, PKC can phosphorylate a wide range of substrate proteins on their serine and threonine residues, initiating downstream signaling cascades.

Downstream Signaling Pathways

The activation of PKC by phorbol esters can trigger several key signaling pathways, leading to diverse cellular responses. The specific pathways activated can depend on the cell type, the specific PKC isoforms present, and the subcellular localization of the activated kinase.

The MAPK/ERK Pathway

One of the major downstream pathways influenced by PKC activation is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.

-

Activation of Ras/Raf: PKC can phosphorylate and activate components of the Ras/Raf signaling module. This leads to a kinase cascade that ultimately results in the phosphorylation and activation of ERK1 and ERK2.[6]

-

Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as c-Fos and c-Jun. These transcription factors regulate the expression of genes involved in cell proliferation, differentiation, and survival.

The NF-κB Pathway

PKC is also a key regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammatory and immune responses.

-

IKK Activation: PKC can phosphorylate and activate the IκB kinase (IKK) complex.

-

IκBα Degradation: The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other immune-related molecules.

Quantitative Data on Phorbol Ester-PKC Interaction

While specific data for (Rac)-Phorbol-12-(2-methylbutyrate) is limited, the following tables summarize representative quantitative data for the well-studied phorbol ester, Phorbol 12,13-dibutyrate (PDBu), to illustrate the typical binding affinities and activation constants.

Table 1: Binding Affinity (Kd) of [³H]PDBu to PKC

| Cell/Tissue Type | Dissociation Constant (Kd) [nM] | Reference |

| Friend Erythroleukemia Cells | 8.3 | [7] |

| Chicken Embryo Fibroblasts | 25 | [8] |

| Mouse Brain Cytosol | Competitive inhibition by diolein with a Ki of 3.6 ± 0.8 µg/ml in the presence of phosphatidylserine | [9] |

Table 2: Inhibition of [³H]PDBu Binding by Other Phorbol Esters

| Compound | Inhibition Constant (Ki) [nM] | Cell/Tissue Type | Reference |

| Phorbol 12-myristate 13-acetate (PMA) | 2 | Chicken Embryo Fibroblasts | [8] |

| Mezerein | 180 | Chicken Embryo Fibroblasts | [8] |

| Phorbol 12,13-dibenzoate | 180 | Chicken Embryo Fibroblasts | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized for phorbol esters and would require optimization for the specific use of (Rac)-Phorbol-12-(2-methylbutyrate).

Phorbol Ester Binding Assay

This assay measures the specific binding of a radiolabeled phorbol ester to PKC.

Materials:

-

[³H]-Phorbol 12,13-dibutyrate ([³H]PDBu)

-

Unlabeled (Rac)-Phorbol-12-(2-methylbutyrate) or other phorbol esters

-

Partially purified PKC or cell lysates

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mM DTT

-

Phosphatidylserine (PS) vesicles

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

-

Washing Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂

-

Scintillation fluid and counter

Procedure:

-

Prepare PS vesicles by sonication.

-

In a reaction tube, combine the PKC preparation, PS vesicles, and BSA in the binding buffer.

-

Add varying concentrations of [³H]PDBu.

-

For non-specific binding determination, add a high concentration of unlabeled (Rac)-Phorbol-12-(2-methylbutyrate) to a parallel set of tubes.

-

Incubate at 37°C for 15-30 minutes.[7]

-

Rapidly filter the reaction mixture through glass fiber filters.[10]

-

Wash the filters three times with ice-cold washing buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax).[7]

In Vitro PKC Kinase Assay

This assay measures the phosphotransferase activity of PKC using a specific substrate.

Materials:

-

Purified PKC isoforms

-

(Rac)-Phorbol-12-(2-methylbutyrate)

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

-

[γ-³²P]ATP

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) or phorbol ester

-

Stop Solution: 75 mM H₃PO₄

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, PS/phorbol ester vesicles, and the PKC substrate.

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the kinase activity based on the amount of ³²P incorporated into the substrate per unit time.

Cellular PKC Activity Reporter Assay

This assay utilizes a genetically encoded reporter to measure PKC activity in living cells.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Expression vector for a PKC activity reporter (e.g., a FRET-based sensor or a luciferase reporter under the control of a PKC-responsive promoter element like NF-κB or SRE).

-

Cell culture medium and reagents

-

Transfection reagent

-

(Rac)-Phorbol-12-(2-methylbutyrate)

-

Plate reader for fluorescence or luminescence

Procedure:

-

Seed the cells in a multi-well plate.

-

Transfect the cells with the PKC activity reporter plasmid using a suitable transfection reagent.

-

Allow the cells to express the reporter for 24-48 hours.

-

Replace the medium with a serum-free medium for a few hours to reduce basal PKC activity.

-

Treat the cells with varying concentrations of (Rac)-Phorbol-12-(2-methylbutyrate).

-

Include appropriate controls (e.g., vehicle control, positive control with a known PKC activator like PMA).

-

Measure the reporter signal (fluorescence ratio for FRET sensors or luminescence for luciferase reporters) at different time points using a plate reader.

-

Analyze the data to determine the dose-response and kinetics of PKC activation by the compound.

Visualizations

Signaling Pathways

Caption: PKC signaling pathways activated by phorbol esters.

Experimental Workflow

Caption: Workflow for characterizing PKC activators.

Disclaimer: The quantitative data and detailed protocols provided in this guide are based on studies of common phorbol esters and should be used as a reference. Specific experimental conditions for (Rac)-Phorbol-12-(2-methylbutyrate) may need to be empirically determined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific binding of phorbol esters to Friend erythroleukemia cells--general properties, down regulation and relationship to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Phorbol-12-(2-methylbutyrate): A Diacylglycerol Analog for Probing Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Phorbol-12-(2-methylbutyrate) is a naturally occurring phorbol (B1677699) ester found in the plant Croton tiglium.[1][2] Like other phorbol esters, it functions as a potent analog of the endogenous second messenger diacylglycerol (DAG).[3][4] This allows it to activate a range of cellular signaling proteins, most notably Protein Kinase C (PKC) isoforms, by binding to their conserved C1 domain.[5][6] Phorbol esters are valuable research tools due to their higher potency and metabolic stability compared to DAG.[7] This guide provides a comprehensive overview of (Rac)-Phorbol-12-(2-methylbutyrate) as a DAG analog, including its mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its characterization and use in research. While specific quantitative data for (Rac)-Phorbol-12-(2-methylbutyrate) is limited in publicly available literature, this document compiles relevant data from structurally similar phorbol esters to provide a predictive framework for its biological activity.

Introduction: Phorbol Esters as Diacylglycerol Analogs

Diacylglycerol (DAG) is a critical second messenger produced at the cell membrane by the action of phospholipase C (PLC). It plays a pivotal role in signal transduction by recruiting and activating a variety of proteins characterized by a specific DAG-binding motif known as the C1 domain. The most prominent family of C1 domain-containing proteins is the Protein Kinase C (PKC) family of serine/threonine kinases.[5]

Phorbol esters, such as (Rac)-Phorbol-12-(2-methylbutyrate), are tetracyclic diterpenoids that act as structural and functional mimics of DAG.[3][4] They bind with high affinity to the C1 domains of conventional (cPKC) and novel (nPKC) PKC isoforms, leading to their activation.[5][6] Unlike DAG, which is rapidly metabolized, phorbol esters are relatively stable, resulting in sustained activation of their target proteins.[7] This property has made them indispensable tools for studying the physiological roles of PKC and other C1 domain-containing effector proteins.

Beyond PKC, other important cellular receptors for phorbol esters include:

-

Munc13 proteins: Essential for the priming of synaptic vesicles for exocytosis.[5][8]

-

Chimaerins: A family of Rac-GTPase activating proteins involved in cytoskeletal organization.[6]

-

RasGRPs (Ras guanyl nucleotide-releasing proteins): Guanine nucleotide exchange factors for Ras and Rap small G proteins.

-

Diacylglycerol Kinases (DGKs): Enzymes that phosphorylate DAG to produce phosphatidic acid.[9]

Signaling Pathways Modulated by (Rac)-Phorbol-12-(2-methylbutyrate)

As a DAG analog, (Rac)-Phorbol-12-(2-methylbutyrate) is predicted to activate signaling pathways downstream of C1 domain-containing proteins. The primary and most studied pathway involves the activation of Protein Kinase C.

Protein Kinase C (PKC) Activation Pathway

The activation of conventional and novel PKC isoforms by (Rac)-Phorbol-12-(2-methylbutyrate) initiates a cascade of phosphorylation events that regulate numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

References

- 1. Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-HIV-1 phorbol esters from the seeds of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phorbol Esters Modulate Spontaneous and Ca2+-Evoked Transmitter Release via Acting on Both Munc13 and Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

(Rac)-Phorbol-12-(2-methylbutyrate): A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Rac)-Phorbol-12-(2-methylbutyrate), a diterpene ester of the tigliane (B1223011) family. While listed as a natural product isolated from Croton tiglium (croton oil), its racemic designation suggests a likely synthetic origin, potentially derived from the total synthesis of racemic phorbol (B1677699). This document details generalized experimental protocols for the isolation of phorbol esters from natural sources, summarizes available quantitative and spectroscopic data for related compounds, and elucidates the well-characterized signaling pathways activated by phorbol esters, primarily through Protein Kinase C (PKC). This guide serves as a valuable resource for researchers interested in the chemical biology and therapeutic potential of phorbol esters.

Introduction

Phorbol esters, a class of tetracyclic diterpenoids, are renowned for their potent biological activities, most notably as tumor promoters and activators of Protein Kinase C (PKC). (Rac)-Phorbol-12-(2-methylbutyrate) is identified as a phorbol ester reportedly isolated from the oil of Croton tiglium. However, the designation "(Rac)" for a natural product is anomalous, as compounds from biological sources are typically chiral. The first total synthesis of phorbol in its racemic form was achieved in 1989, offering a plausible explanation for the existence of racemic phorbol esters[1][2]. It is therefore probable that commercially available (Rac)-Phorbol-12-(2-methylbutyrate) is a synthetic compound, derived from racemic phorbol.

This guide will explore the available information on this compound, including probable synthetic routes, generalized isolation procedures for analogous natural products, and its mechanism of action as a PKC activator.

Physicochemical Properties

A summary of the key physicochemical properties of (Rac)-Phorbol-12-(2-methylbutyrate) is presented in Table 1.

| Property | Value | Source |

| CAS Number | 92214-59-0 | N/A |

| Molecular Formula | C25H36O7 | N/A |

| Molecular Weight | 448.55 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents | N/A |

Table 1: Physicochemical Properties of (Rac)-Phorbol-12-(2-methylbutyrate). Note: Specific experimental data for this compound is limited in publicly available literature.

Experimental Protocols

While a specific isolation protocol for (Rac)-Phorbol-12-(2-methylbutyrate) from a natural source has not been documented, this section provides a generalized methodology for the extraction and purification of phorbol esters from the seeds of Croton tiglium, based on established procedures for similar compounds. Additionally, a general procedure for the esterification of phorbol is described, which represents a likely synthetic route to the title compound from racemic phorbol.

Generalized Isolation of Phorbol Esters from Croton tiglium

The isolation of phorbol esters from natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification.

Workflow for Phorbol Ester Isolation

References

(Rac)-Phorbol-12-(2-methylbutyrate): An In-depth Technical Guide on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of (Rac)-Phorbol-12-(2-methylbutyrate), a member of the potent tigliane (B1223011) diterpenoid class of molecules. While specific quantitative data for this racemic compound is limited in publicly available literature, this document extrapolates from the extensive research on closely related phorbol (B1677699) esters to provide a robust framework for understanding its biological activity. The primary focus is on the interaction with Protein Kinase C (PKC), a key family of enzymes in cellular signal transduction.

Introduction to Phorbol Esters and Protein Kinase C

Phorbol esters are natural products renowned for their ability to potently activate Protein Kinase C (PKC) isozymes. They function as analogs of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes. This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets. This activation can trigger a wide array of cellular responses, including proliferation, differentiation, apoptosis, and inflammation. The biological effects of phorbol esters are highly dependent on their specific chemical structure.

Core Structure-Activity Relationships of Phorbol Esters

The biological activity of phorbol esters is dictated by the intricate interplay of their tetracyclic tigliane core and the nature of the ester substitutions.

2.1. The Phorbol Backbone: The core phorbol structure is essential for activity. Key hydroxyl groups at C4, C9, and C20 are critical for forming hydrogen bonds within the C1 domain of PKC.

2.2. Esterification at C12 and C13: The presence and nature of the ester groups at the C12 and C13 positions are major determinants of a phorbol ester's potency and biological effects.

-

Chain Length: The length and branching of the fatty acid chains esterified at C12 and C13 significantly influence the lipophilicity of the molecule, affecting its ability to partition into the cell membrane where PKC is activated.

-

Specific Moieties: The 2-methylbutyrate (B1264701) group at the C12 position of the topic compound is a relatively short, branched-chain fatty acid. The SAR of related compounds suggests that variations in these ester groups can lead to differential activation of PKC isozymes and, consequently, distinct downstream biological outcomes.

2.3. Stereochemistry: The stereochemistry of the phorbol backbone is crucial for proper orientation within the PKC binding pocket. For instance, the β-stereochemistry at position 12 is known to be important for optimal activity. Any alterations to the stereochemistry can dramatically reduce or abolish biological function.[1]

Quantitative Analysis of Phorbol Ester Activity

Table 1: Protein Kinase C Binding Affinity of Common Phorbol Esters

| Compound | Dissociation Constant (Kd) | Cell/Tissue Type | Reference |

| [3H]Phorbol 12,13-dibutyrate (PDBu) | 7 nM | Mouse Brain Particulate | [2] |

| [3H]Phorbol 12-myristate 13-acetate (PMA) | 66 pM | Mouse Brain Particulate | [2] |

Table 2: In Vitro Biological Activity of Phorbol Esters

| Compound | EC50 for IL-2 Production | Cell Line | Reference |

| Phorbol 12-myristate 13-acetate (PMA) | ~50 ng/mL (in presence of PHA) | Jurkat cells | [3] |

Signaling Pathways and Experimental Workflows

4.1. Protein Kinase C (PKC) Signaling Pathway

Phorbol esters like (Rac)-Phorbol-12-(2-methylbutyrate) activate PKC, which in turn modulates numerous downstream signaling cascades, including the MAPK/ERK pathway, NF-κB signaling, and pathways controlling cell cycle and apoptosis.

Caption: PKC signaling pathway activated by phorbol esters.

4.2. Experimental Workflow for SAR Analysis

A typical workflow for characterizing the structure-activity relationship of a novel phorbol ester involves a series of in vitro and cell-based assays.

Caption: Experimental workflow for SAR studies.

Detailed Experimental Protocols

5.1. In Vitro Protein Kinase C (PKC) Binding Assay

This protocol is adapted from methods used to determine the binding affinity of phorbol esters to PKC.

-

Objective: To determine the dissociation constant (Kd) of (Rac)-Phorbol-12-(2-methylbutyrate) for PKC.

-

Materials:

-

Purified recombinant human PKC isozyme (e.g., PKCα, PKCδ).

-

[3H]-PDBu (radiolabeled phorbol ester).

-

(Rac)-Phorbol-12-(2-methylbutyrate) of varying concentrations.

-

Binding Buffer: 20 mM Tris-HCl (pH 7.4), 100 µM CaCl2, 10 mM MgCl2, 1 mg/mL bovine serum albumin (BSA).

-

Phosphatidylserine (PS) liposomes.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing purified PKC, PS liposomes, and varying concentrations of unlabeled (Rac)-Phorbol-12-(2-methylbutyrate) in binding buffer.

-

Add a constant, low concentration of [3H]-PDBu to each reaction.

-

Incubate the mixture for 30 minutes at 30°C.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [3H]-PDBu.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific [3H]-PDBu binding against the concentration of unlabeled (Rac)-Phorbol-12-(2-methylbutyrate).

-

Calculate the IC50 value from the curve and then determine the Ki (Kd) using the Cheng-Prusoff equation.

-

5.2. Jurkat Cell-Based IL-2 Induction Assay

This assay measures the biological activity of phorbol esters by quantifying the induction of Interleukin-2 (IL-2) in a T-cell line.[3]

-

Objective: To determine the EC50 of (Rac)-Phorbol-12-(2-methylbutyrate) for inducing IL-2 secretion in Jurkat cells.

-

Materials:

-

Jurkat T-cells.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

-

(Rac)-Phorbol-12-(2-methylbutyrate) of varying concentrations.

-

Phytohemagglutinin (PHA) as a co-stimulant.

-

Human IL-2 ELISA kit.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Treat the cells with a constant concentration of PHA (e.g., 1 µg/mL) and serial dilutions of (Rac)-Phorbol-12-(2-methylbutyrate).[3]

-

Include a vehicle control (DMSO) and a positive control (e.g., PMA).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[3]

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the IL-2 concentration against the concentration of (Rac)-Phorbol-12-(2-methylbutyrate).

-

Determine the EC50 value from the curve.

-

5.3. In Vivo Mouse Ear Inflammation Model

This protocol assesses the pro-inflammatory potential of topically applied phorbol esters.

-

Objective: To evaluate the in vivo inflammatory response to (Rac)-Phorbol-12-(2-methylbutyrate).

-

Materials:

-

Female ICR mice.

-

(Rac)-Phorbol-12-(2-methylbutyrate) dissolved in a suitable vehicle (e.g., acetone).

-

Micrometer calipers.

-

-

Procedure:

-

Apply a solution of (Rac)-Phorbol-12-(2-methylbutyrate) (e.g., 1-10 µg) to the inner and outer surfaces of one ear of each mouse.

-

Apply the vehicle alone to the contralateral ear as a control.

-

Measure the thickness of both ears using micrometer calipers at various time points (e.g., 6, 12, 24, and 48 hours) after application.

-

The inflammatory response is quantified as the increase in ear thickness compared to the vehicle-treated ear.

-

-

Data Analysis:

-

Plot the mean increase in ear thickness against time for each dose of (Rac)-Phorbol-12-(2-methylbutyrate).

-

Determine the dose-response relationship for the inflammatory effect.

-

Conclusion

The structure-activity relationship of (Rac)-Phorbol-12-(2-methylbutyrate) is expected to be consistent with the well-established principles governing the biological activity of phorbol esters. Its potency as a PKC activator will be determined by the precise stereochemistry and the nature of the 2-methylbutyrate ester at the C12 position. The provided experimental protocols offer a robust framework for the detailed characterization of this and other novel phorbol ester analogs. Such studies are crucial for the development of new chemical probes to dissect PKC signaling and for the potential discovery of novel therapeutic agents targeting pathways regulated by this important kinase family.

References

- 1. Synthesis and tumor-promoting activities of 12-Epi-phorbol-12,13-dibutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of specific binding of [3H]phorbol 12,13-dibutyrate and [3H]phorbol 12-myristate 13-acetate to mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phorbol 12-myristate 13-acetate Molecular Biology Reagent Protocol [sigmaaldrich.com]

Beyond PKC: An In-depth Technical Guide to the Cellular Targets of (Rac)-Phorbol-12-(2-methylbutyrate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Phorbol-12-(2-methylbutyrate) is a naturally occurring phorbol (B1677699) ester found in croton oil. Like other phorbol esters, it is a potent modulator of cellular signaling pathways. For decades, the primary target of phorbol esters was considered to be Protein Kinase C (PKC). However, a growing body of evidence has revealed a diverse landscape of non-PKC cellular targets that possess a conserved C1 domain, the canonical phorbol ester binding motif. These alternative receptors play crucial roles in a multitude of cellular processes, including signal transduction, cytoskeletal regulation, and neurotransmitter release. Understanding these non-PKC interactions is paramount for a comprehensive grasp of the pharmacological effects of (Rac)-Phorbol-12-(2-methylbutyrate) and for the development of more selective therapeutic agents.

This technical guide provides a detailed overview of the key non-PKC cellular targets of (Rac)-Phorbol-12-(2-methylbutyrate), presenting quantitative binding data, detailed experimental protocols for their study, and visualizations of the associated signaling pathways.

Key Non-PKC Cellular Targets

Several families of proteins have been identified as direct cellular receptors for phorbol esters, independent of PKC. These include:

-

Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs): A family of guanine nucleotide exchange factors (GEFs) for Ras and Rap small GTPases.

-

Chimaerins: A family of Rac GTPase-activating proteins (GAPs).

-

Munc13 Proteins: Essential for the priming of synaptic vesicles for exocytosis.

-

Protein Kinase D (PKD): A family of serine/threonine kinases involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

These proteins all contain a C1 domain that binds diacylglycerol (DAG) and phorbol esters with high affinity, leading to their recruitment to cellular membranes and subsequent modulation of their activity.

Quantitative Binding and Activity Data

The following tables summarize key quantitative data for the interaction of phorbol esters with non-PKC targets. It is important to note that much of the available data has been generated using other phorbol esters, such as Phorbol 12,13-dibutyrate (PDBu) and Phorbol 12-myristate 13-acetate (PMA). Due to the structural and functional similarities among active phorbol esters, these values provide a strong indication of the binding and activity parameters for (Rac)-Phorbol-12-(2-methylbutyrate).

Table 1: Phorbol Ester Binding Affinities for Non-PKC Targets

| Target | Ligand | Dissociation Constant (Kd) | Cell/System | Reference |

| Protein Kinase D (PKD) | Phorbol Ester | 35 nM | Bacterially expressed N-terminal domain | [1][2] |

| RasGRP1 | [3H]PDBu | 0.58 ± 0.08 nM | C1 domain of RasGRP | [3] |

| Munc13-1 | Phorbol Ester | High affinity (similar to PKC) | Presynaptic terminals | [4][5] |

| β2-Chimaerin | [3H]PDBu | High affinity | Recombinant protein from Sf9 insect cells | [6] |

Table 2: Functional Modulation of Non-PKC Targets by Phorbol Esters

| Target | Phorbol Ester Effect | Assay | Cell/System | Reference |

| RasGRP3 | Activation of Ras exchange activity | Increased Ras-GTP levels | Intact cells | [7] |

| n-Chimaerin | Synergistic stimulation of Rac-GAP activity (with PS and PA) | Rac-GAP assay | In vitro | [8] |

| Munc13-1 | Enhancement of neurotransmitter release | Electrophysiological recording | Xenopus neuromuscular junction | [4][5] |

| Protein Kinase D (PKD) | Stimulation of kinase activity | Syntide-2 phosphorylation assay | COS cells | [1] |

Signaling Pathways

The engagement of (Rac)-Phorbol-12-(2-methylbutyrate) with these non-PKC targets triggers distinct downstream signaling cascades.

Caption: Non-PKC signaling pathways activated by (Rac)-Phorbol-12-(2-methylbutyrate).

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of (Rac)-Phorbol-12-(2-methylbutyrate)'s cellular targets. Below are protocols for key experiments.

Phorbol Ester Binding Assay

This protocol describes a method to determine the binding affinity of (Rac)-Phorbol-12-(2-methylbutyrate) to its target proteins.

Caption: Workflow for a phorbol ester binding assay.

Methodology:

-

Preparation of Target Protein: Purify the recombinant target protein or prepare cell lysates from cells overexpressing the target.

-

Binding Reaction: In a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 0.1 mg/mL BSA), incubate a fixed amount of the protein preparation with increasing concentrations of [3H]-(Rac)-Phorbol-12-(2-methylbutyrate) in the presence of phosphatidylserine (B164497) (e.g., 100 µg/mL).

-

Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 30 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a polyethylenimine-treated glass-fiber filter. Wash the filter quickly with ice-cold buffer to remove unbound ligand.

-

Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled phorbol ester). Perform Scatchard analysis to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Ras Activation Assay (Pull-down)

This protocol is designed to measure the activation of Ras by RasGRP in response to (Rac)-Phorbol-12-(2-methylbutyrate).

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Munc13-1 is a presynaptic phorbol ester receptor that enhances neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of hyperactive β2-chimaerin mutants revealed an enhanced exposure of C1 and Rac-GAP domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity chromatography of protein kinase C-phorbol ester receptor on polyacrylamide-immobilized phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Munc13-1 acts as a priming factor for large dense-core vesicles in bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to (Rac)-Phorbol-12-(2-methylbutyrate) and Munc13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical interaction between phorbol (B1677699) esters, such as (Rac)-Phorbol-12-(2-methylbutyrate), and the presynaptic protein Munc13. Munc13 isoforms are essential for synaptic vesicle priming and the regulation of neurotransmitter release. Their interaction with phorbol esters, which mimic the endogenous signaling molecule diacylglycerol (DAG), offers a powerful tool to dissect the mechanisms of synaptic transmission and presents a potential target for therapeutic intervention.

Munc13: A Presynaptic Phorbol Ester Receptor

Munc13 proteins are key components of the presynaptic active zone, playing a crucial role in making synaptic vesicles ready for fusion and subsequent neurotransmitter release. A defining feature of Munc13 isoforms is the presence of a C1 domain, which acts as a high-affinity receptor for both DAG and its functional analogs, the phorbol esters.[1][2][3] This interaction is central to the modulatory role of the DAG second messenger pathway in synaptic function.[1]

Binding of phorbol esters to the Munc13 C1 domain induces a conformational change in the protein, leading to its translocation from the cytosol to the plasma membrane.[2][4] This recruitment to the site of vesicle fusion is a critical step in the potentiation of neurotransmitter release.[1][4] The functional significance of this interaction is underscored by the fact that a single point mutation (H567K) in the C1 domain of Munc13-1 abolishes phorbol ester and DAG binding, thereby eliminating the subsequent enhancement of synaptic transmission.[5][6]

Quantitative Analysis of Phorbol Ester-Mediated Effects on Munc13 Function

The interaction between phorbol esters and Munc13 leads to measurable changes in synaptic function. The following tables summarize key quantitative data from studies investigating these effects.

| Parameter | Phorbol Ester Used | Concentration | Genotype/System | Observed Effect | Reference |

| Miniature EPSC Frequency | Phorbol 12,13-dibutyrate (PDBu) | 1 µM | Calyx of Held synapse | Potentiation | [5][7] |

| Evoked EPSC Amplitude | Phorbol 12,13-dibutyrate (PDBu) | 1 µM | Calyx of Held synapse | Potentiation | [5][7] |

| Vesicular Release Rate (WT) | Phorbol 12,13-dibutyrate (PDBu) | 1 µM | Munc13-1 WT neurons | Increased from 23.5 ± 1.3 s⁻¹ to 65.4 ± 4.9 s⁻¹ | [6] |

| Vesicular Release Rate (Munc13-1 H567K) | Phorbol 12,13-dibutyrate (PDBu) | 1 µM | Munc13-1 H567K neurons | No significant change (67.4 ± 2.2 s⁻¹) | [6] |

| Readily Releasable Pool (RRP) Size | Phorbol 12,13-dibutyrate (PDBu) | 1 µM | Munc13-1 WT, Het, and KI neurons | No change | [6] |

| Normalized EPSC Amplitude (WT) | Phorbol 12,13-dibutyrate (PDBu) | 1 µM | Munc13-1 WT neurons | >2-fold increase | [6] |

| Normalized EPSC Charge (WT) | Phorbol 12,13-dibutyrate (PDBu) | 1 µM | Munc13-1 WT neurons | 2.48 ± 0.22-fold increase | [6] |

| Mutant | Ligand | Effect on Membrane Translocation | Reference |

| Munc13-1 WT | 1,2-dioctanoyl-sn-glycerol (DOG) | Highest translocation | [8] |

| Munc13-1 I590A | 1,2-dioctanoyl-sn-glycerol (DOG) | Reduced translocation compared to WT | [8] |

| Munc13-1 W588A | 1,2-dioctanoyl-sn-glycerol (DOG) | Further reduced translocation | [8] |

| Munc13-1 R592A | 1,2-dioctanoyl-sn-glycerol (DOG) | Lowest translocation | [8] |

| Munc13-1 WT | Phorbol ester | Highest translocation | [8] |

| Munc13-1 W588A | Phorbol ester | Reduced translocation compared to WT | [8] |

| Munc13-1 I590A | Phorbol ester | Further reduced translocation | [8] |

| Munc13-1 R592A | Phorbol ester | Lowest translocation | [8] |

Signaling Pathways and Molecular Interactions

The binding of phorbol esters to Munc13 is a key event in a signaling cascade that modulates neurotransmitter release. This pathway operates in parallel to the well-established Protein Kinase C (PKC) pathway, which is also activated by DAG and phorbol esters.[1][5]

Caption: Phorbol ester and DAG signaling pathways at the presynaptic terminal.

The interaction of phorbol esters with Munc13 can also lead to the recruitment of other proteins, such as DOC2, to the plasma membrane in a PKC-independent manner.[9] This suggests a complex interplay of protein-protein interactions initiated by the binding of phorbol esters to the Munc13 C1 domain.

Experimental Protocols

The following outlines key experimental methodologies employed in the study of the (Rac)-Phorbol-12-(2-methylbutyrate) and Munc13 interaction.

Cell Culture and Transfection

-

Cell Lines: HEK293 cells or primary hippocampal neurons are commonly used.[2]

-

Plasmids: Mammalian expression plasmids containing full-length wild-type Munc13-1 (Munc13-1WT) or Munc13-1 with a point mutation in the C1 domain (e.g., H567K), often fused with a fluorescent protein like GFP for visualization.[2]

-

Transfection: FuGENE transfection reagent is used according to the manufacturer's instructions to introduce the plasmids into the cells.[2]

Phorbol Ester Treatment and Analysis

-

Phorbol Esters: Phorbol 12,13-dibutyrate (PDBu) at a concentration of 1 µM is frequently used to stimulate the C1 domain of Munc13.[5][6][7] Phorbol 12-Myristate 13-Acetate (PMA) at 0.1 µM is also utilized.[10][11]

-

Electrophysiology: Paired presynaptic and postsynaptic recordings are performed to measure excitatory postsynaptic currents (EPSCs).[5][7] This allows for the quantification of changes in neurotransmitter release.

-

Immunoblotting and Confocal Microscopy: To assess protein translocation, cells are treated with phorbol esters, and the distribution of GFP-tagged Munc13 is analyzed by immunoblotting of cellular fractions and visualized using confocal microscopy.[8]

Caption: Workflow for analyzing phorbol ester-induced Munc13 translocation.

Site-Directed Mutagenesis

-

Objective: To identify key residues in the Munc13-1 C1 domain responsible for ligand binding.[8]

-

Method: Site-directed mutagenesis is used to generate plasmids with specific point mutations (e.g., W588A, I590A, R592A) in the C1 domain.[8][12]

-

Analysis: The functional consequences of these mutations on phorbol ester- and DAG-induced membrane translocation are then assessed as described above.[8]

Isoform-Specific Responses to Phorbol Esters

It is crucial to note that different Munc13 isoforms can exhibit distinct, and even opposing, responses to phorbol esters. For instance, in mouse adrenal chromaffin cells, phorbol esters are stimulatory for secretion when ubMunc13-2 expression is dominant but inhibitory when Munc13-1 is the predominant isoform.[10][13] This highlights the complexity of the DAG/phorbol ester signaling pathway and the importance of considering the specific cellular context and Munc13 isoform expression profile.

Conclusion

The interaction between (Rac)-Phorbol-12-(2-methylbutyrate) and Munc13 provides a fundamental mechanism for the modulation of synaptic strength. As potent activators of the Munc13 C1 domain, phorbol esters serve as invaluable tools for elucidating the molecular machinery of neurotransmitter release. The detailed understanding of this interaction, including the identification of key residues involved in binding and the downstream signaling events, opens avenues for the development of novel therapeutic agents targeting synaptic function with high specificity. Future research will likely focus on isoform-specific modulators of Munc13 to achieve more precise control over neuronal communication.

References

- 1. Munc13-1 is a presynaptic phorbol ester receptor that enhances neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence against roles for phorbol binding protein Munc13-1, ADAM adaptor Eve-1, or vesicle trafficking phosphoproteins Munc18 or NSF as phospho-state-sensitive modulators of phorbol/PKC-activated Alzheimer APP ectodomain shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta phorbol ester- and diacylglycerol-induced augmentation of transmitter release is mediated by Munc13s and not by PKCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human munc13 Is a Diacylglycerol Receptor that Induces Apoptosis and May Contribute to Renal Cell Injury in Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Munc13-1 C1 Domain Activation Lowers the Energy Barrier for Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phorbol esters modulate spontaneous and Ca2+-evoked transmitter release via acting on both Munc13 and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the Diacylglycerol Binding Site of Presynaptic Munc13-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transient, phorbol ester-induced DOC2-Munc13 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phorbolester-activated Munc13-1 and ubMunc13-2 exert opposing effects on dense-core vesicle secretion | eLife [elifesciences.org]

- 11. biorxiv.org [biorxiv.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Phorbolester-activated Munc13-1 and ubMunc13-2 exert opposing effects on dense-core vesicle secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of (Rac)-Phorbol-12-(2-methylbutyrate) on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Phorbol-12-(2-methylbutyrate), as a member of the phorbol (B1677699) ester family, is a potent modulator of intracellular signaling pathways, primarily through its interaction with protein kinase C (PKC). This technical guide provides an in-depth analysis of the effects of phorbol esters on gene expression, with a focus on the molecular mechanisms, key signaling pathways, and resultant changes in the transcriptional landscape. Due to the limited specific data on (Rac)-Phorbol-12-(2-methylbutyrate), this document leverages the extensive research on structurally similar and well-studied phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and phorbol 12-myristate 13-acetate (PMA), to provide a comprehensive overview. This guide includes quantitative data on gene expression changes, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction

Phorbol esters are a class of naturally occurring compounds found in plants of the Euphorbiaceae family. They are known for their ability to mimic the action of the endogenous signaling molecule diacylglycerol (DAG), a key activator of protein kinase C (PKC).[1][2][3] Activation of PKC by phorbol esters triggers a cascade of downstream signaling events that ultimately impinge on the cell's transcriptional machinery, leading to profound changes in gene expression. These alterations in gene expression underlie the diverse biological effects of phorbol esters, which include tumor promotion, cell differentiation, and modulation of the immune response.[4][5][6] Understanding the specific gene expression signatures induced by phorbol esters is crucial for elucidating their mechanisms of action and for their potential application in biomedical research and drug development.

Core Signaling Pathway: Protein Kinase C (PKC) Activation

The primary molecular target of phorbol esters is Protein Kinase C (PKC). PKC isoforms are a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1][2][7]

Phorbol esters like (Rac)-Phorbol-12-(2-methylbutyrate) bind to the C1 domain of conventional and novel PKC isoforms, mimicking the effect of diacylglycerol (DAG). This binding event recruits PKC to the plasma membrane and induces a conformational change that relieves autoinhibition, leading to the activation of its kinase function.[1][3]

Activated PKC then phosphorylates a wide array of substrate proteins, including transcription factors and other kinases, thereby initiating downstream signaling cascades that culminate in altered gene expression.

Downstream Signaling: The MAPK/ERK Pathway

One of the major downstream pathways activated by PKC is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. Activation of the MAPK/ERK pathway is a critical step in mediating many of the nuclear effects of phorbol esters.

Activated ERK translocates to the nucleus, where it phosphorylates and activates several transcription factors, most notably components of the Activator Protein-1 (AP-1) complex, such as c-Fos and c-Jun. This leads to the transcriptional regulation of a host of genes involved in cell proliferation, differentiation, and survival.

Quantitative Effects on Gene Expression

Phorbol ester treatment leads to significant changes in the expression of a wide range of genes. The following tables summarize quantitative data from studies using TPA/PMA, which are expected to have similar effects to (Rac)-Phorbol-12-(2-methylbutyrate).

Table 1: Upregulated Genes in Response to Phorbol Ester Treatment

| Gene Symbol | Gene Name | Cell Type | Fold Change | Time Point | Method | Reference |

| c-Fos | FBJ murine osteosarcoma viral oncogene homolog | GT1-7 neuronal cells | ~20 | - | Northern Blot | [5] |

| c-Jun | Jun proto-oncogene | Human U937 myeloid leukemia cells | Increased | 4-8 h | Northern Blot | [8] |

| CD11b (ITGAM) | Integrin Subunit Alpha M | HL-60 cells | Increased | 8 h | RT-PCR | [9] |

| ZNFX1 | Zinc Finger NFX-Type Containing 1 | HL-60 cells | Increased | 24-48 h | RT-qPCR | [10] |

| IL-2R | Interleukin 2 Receptor | CCRF-CEM T-leukemic cells | Increased | - | Northern Blot | [2] |

Table 2: Downregulated Genes in Response to Phorbol Ester Treatment

| Gene Symbol | Gene Name | Cell Type | Fold Change | Time Point | Method | Reference |

| c-Myc | MYC proto-oncogene | Human U937 myeloid leukemia cells | Decreased | 4-8 h | Northern Blot | [8] |

| GnRH | Gonadotropin-releasing hormone | GT1-7 hypothalamic cells | ~60% decrease in promoter activity | - | Luciferase Assay | [11] |

| Kappa light chain | Immunoglobulin kappa light chain | Splenic B lymphocytes | Reduced | - | RNA/RNA hybridization | [7] |

| IgM heavy chain | Immunoglobulin M heavy chain | Splenic B lymphocytes | Reduced | - | RNA/RNA hybridization | [7] |

Experimental Protocols

Cell Culture and Phorbol Ester Treatment

A generalized protocol for the treatment of adherent cell lines with a phorbol ester to analyze gene expression changes.

-

Cell Seeding: Plate cells at an appropriate density in sterile cell culture plates to achieve 70-80% confluency at the time of treatment.

-

Phorbol Ester Preparation: Prepare a stock solution of (Rac)-Phorbol-12-(2-methylbutyrate) or other phorbol ester (e.g., 1 mM in DMSO). Further dilute in culture medium to the desired final concentration (e.g., 10-100 nM).

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the phorbol ester or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Return the cells to the incubator and incubate for the desired time points (e.g., 1, 6, 12, 24 hours).

-

Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and harvest them for RNA extraction.

RNA Extraction and Quantification

A standard protocol for total RNA isolation using a column-based kit.

-

Cell Lysis: Lyse the harvested cells using the lysis buffer provided in the RNA extraction kit.

-

Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

-

RNA Binding: Add ethanol (B145695) to the lysate to promote RNA binding to the silica (B1680970) membrane of the spin column.

-

Washing: Wash the column with the provided wash buffers to remove contaminants.

-

Elution: Elute the purified RNA from the column using RNase-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

A detailed protocol for analyzing the expression of specific genes.[1][4][5]

-

Reverse Transcription (cDNA Synthesis):

-

Combine total RNA (e.g., 1 µg), random primers or oligo(dT) primers, and dNTPs.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add reverse transcriptase buffer, DTT, and RNase inhibitor.

-

Add reverse transcriptase enzyme and incubate at 42-50°C for 60 minutes.

-

Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting product is complementary DNA (cDNA).[1]

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the gene of interest, and nuclease-free water.

-

Aliquot the master mix into qPCR plates or tubes.

-

Add diluted cDNA to each well.

-

Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

-

-

qPCR Cycling:

-

Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Gene Expression Profiling by Microarray

A general workflow for global gene expression analysis.[6][7][8][12]

-

cDNA Synthesis and Labeling:

-

Hybridization:

-

Apply the labeled cDNA to the microarray slide.

-

Incubate in a hybridization chamber under controlled temperature and humidity to allow the labeled cDNA to bind to the complementary probes on the array.[7]

-

-

Washing:

-

Scanning and Data Acquisition:

-

Scan the microarray slide using a laser scanner to detect the fluorescence signals from the bound cDNA.

-

The scanner generates a high-resolution image of the array.[7]

-

-

Data Analysis:

-

Use specialized software to quantify the fluorescence intensity of each spot on the array.

-

Normalize the data to correct for experimental variations.

-

Identify differentially expressed genes by comparing the signal intensities between different experimental conditions (e.g., phorbol ester-treated vs. control).

-

Conclusion

(Rac)-Phorbol-12-(2-methylbutyrate) and other phorbol esters are powerful tools for investigating cellular signaling and gene regulation. Their primary mechanism of action involves the activation of Protein Kinase C, which in turn triggers downstream cascades such as the MAPK/ERK pathway. This leads to a complex and dynamic program of gene expression changes that can be quantitatively assessed using techniques like qPCR and microarray analysis. The protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at further elucidating the intricate effects of phorbol esters on cellular function. The continued study of these compounds will undoubtedly yield further insights into the fundamental processes of cell signaling and gene expression, with potential implications for the development of novel therapeutic strategies.

References

- 1. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 2. youtube.com [youtube.com]

- 3. people.smp.uq.edu.au [people.smp.uq.edu.au]

- 4. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 5. stackscientific.nd.edu [stackscientific.nd.edu]

- 6. Getting Started in Gene Expression Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]

- 9. An Efficient Strategy to Identify Early TPA-Responsive Genes During Differentiation of HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Evidence for transcriptional inhibition of GnRH gene expression by phorbol ester at a proximal promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Microarray Definition, Analysis & Gene Expression - Lesson | Study.com [study.com]

Methodological & Application

Application Notes and Protocols for Phorbol Ester-Induced Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol (B1677699) esters are a class of natural compounds known for their ability to potently induce differentiation in various cell lines, making them invaluable tools in cancer research, immunology, and developmental biology. While the specific compound (Rac)-Phorbol-12-(2-methylbutyrate) is a known natural product, detailed protocols for its use in cell differentiation are not widely published. However, the closely related and extensively studied phorbol ester, Phorbol 12-myristate 13-acetate (PMA), serves as an excellent model. PMA activates key signaling pathways, primarily through Protein Kinase C (PKC), leading to cell cycle arrest and the expression of differentiation markers.

These application notes provide a comprehensive overview of the use of PMA to induce cell differentiation, with a focus on the widely used human monocytic leukemia cell line, THP-1. The provided protocols and concentration data can serve as a strong starting point for researchers interested in using other phorbol esters like (Rac)-Phorbol-12-(2-methylbutyrate), with the understanding that optimization for specific cell types and compounds will be necessary.

Data Presentation: PMA Concentration for THP-1 Differentiation

The optimal concentration of PMA for inducing differentiation is cell-type dependent and can vary based on the desired outcome and experimental conditions. The following tables summarize effective PMA concentrations and treatment times reported for the differentiation of THP-1 monocytes into macrophage-like cells.

Table 1: Effective PMA Concentrations for THP-1 Differentiation

| PMA Concentration | Cell Line | Duration of Treatment | Observed Effects & Markers | Reference |

| 5 ng/mL | THP-1 | 48 hours | Minimum concentration for adherence.[1] | [1][2] |

| 10 ng/mL | THP-1 | 24 hours (followed by rest) | Sufficient for priming, allows for subsequent polarization to M2-like macrophages with IL-4.[1] | [1] |

| 15 ng/mL | THP-1 | 72 hours | Sufficient for differentiation with high cell viability and CD14 expression.[2] | [2] |

| 20 ng/mL | THP-1 | 3 days | Increased expression of CD11b and CD14; less Salmonella-induced cell death compared to higher concentrations.[3] | [3] |

| 25 ng/mL | THP-1 | 48 hours | Induction of macrophage-like characteristics. | |

| 50 ng/mL | THP-1 | 24 - 48 hours | Commonly used concentration for robust differentiation. | |

| 80 ng/mL | THP-1 | 24 hours | Resulted in a relatively high CD14 positive rate.[4] | [4] |

| 100 ng/mL | THP-1 | 24 - 72 hours | Frequently cited concentration, but may compromise polarization to alternatively-activated macrophages.[1][2] | [1][2] |

Table 2: Comparison of Differentiation Protocols for THP-1 Cells

| Protocol Component | Method 1 | Method 2 | Method 3 |

| PMA Concentration | 5 - 50 ng/mL[1] | 15 ng/mL[2] | 100 ng/mL |

| Treatment Duration | 24 hours[1] | 72 hours[2] | 72 hours |

| Rest Period | 24 - 72 hours in fresh media[1] | 24 hours in PMA-free media[2] | Not specified |

| Key Outcome | Priming for macrophage polarization[1] | High viability and CD14 expression[2] | Strong adherence and macrophage morphology |

Signaling Pathways in Phorbol Ester-Induced Differentiation

Phorbol esters like PMA are analogues of diacylglycerol (DAG) and are potent activators of Protein Kinase C (PKC).[5] Activation of PKC initiates a cascade of downstream signaling events that ultimately lead to the expression of genes involved in cell differentiation. In addition to the canonical PKC pathway, phorbol esters can also activate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

Experimental Protocols

The following are generalized protocols for the differentiation of THP-1 cells using PMA. It is crucial to optimize these protocols for specific experimental needs.

Protocol 1: General Differentiation of THP-1 Cells

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

PMA (Phorbol 12-myristate 13-acetate)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. Maintain cells at a density between 2 x 10^5 and 8 x 10^5 cells/mL at 37°C in a 5% CO2 incubator.[4][7]

-

PMA Stock Solution: Prepare a stock solution of PMA in DMSO (e.g., 1 mg/mL). Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Seeding Cells: Seed THP-1 cells in the desired culture vessel at a density of 5 x 10^5 to 1 x 10^6 cells/mL.[4]

-

PMA Treatment: Add PMA to the cell culture medium to the final desired concentration (e.g., 5-100 ng/mL). Gently mix the contents of the vessel.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.[2]

-

Monitoring Differentiation: Observe the cells for morphological changes, such as adherence to the culture plate and an increase in size and granularity.[7]

-

Medium Change (Optional): After the initial incubation, the PMA-containing medium can be removed and replaced with fresh, PMA-free medium. This "rest" period can be beneficial for subsequent experiments, such as polarization studies.[1][2]

-

Assessment of Differentiation: Differentiation can be confirmed by assessing the expression of macrophage-specific cell surface markers, such as CD11b and CD14, using flow cytometry.[1][2][3] Functional assays, such as phagocytosis assays, can also be performed.

Concluding Remarks

The use of phorbol esters, particularly PMA, is a well-established and effective method for inducing the differentiation of various cell types, with THP-1 cells being a prime example. The provided data and protocols offer a solid foundation for researchers to begin their investigations. It is important to reiterate that the optimal conditions, including concentration and exposure time, are highly dependent on the specific cell line and the desired differentiation state. Therefore, empirical determination of these parameters is essential for successful and reproducible results. The principles and methodologies outlined here for PMA can be adapted for the study of other phorbol esters, such as (Rac)-Phorbol-12-(2-methylbutyrate), to explore their unique biological activities.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]